molecular formula C10H10N4OS2 B6519982 2-(thiophen-2-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide CAS No. 933006-68-9

2-(thiophen-2-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide

Cat. No.: B6519982
CAS No.: 933006-68-9
M. Wt: 266.3 g/mol
InChI Key: BQMBAEHSPWPCRH-UHFFFAOYSA-N
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Description

The compound “2-(thiophen-2-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves the reaction of appropriate benzaldehydes with 5-substituted 4-amino-1,2,4-triazole-3-thiols in acetic acid . A one-pot multicomponent reaction involving 3-(2-bromo acetyl)coumarins and ethyl 2-(2-(aryl)hydrazono)-3-oxobutanoates has also been described .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines include aromatic nucleophilic substitution and intramolecular cyclization .

Future Directions

The future directions for research on “2-(thiophen-2-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide” could involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . Further exploration of the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues is also suggested .

Mechanism of Action

Target of Action

The compound 2-(thiophen-2-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known to interact with a variety of targets, including enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . They also exhibit anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular activities .

Mode of Action

1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are known to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to form specific interactions with different target receptors .

Biochemical Pathways

Related compounds have been found to inhibit enzymes involved in various biochemical pathways . For instance, inhibition of carbonic anhydrase can disrupt pH regulation and fluid balance in cells . Cholinesterase inhibition can affect neurotransmission, while inhibition of alkaline phosphatase, lipase, and aromatase can impact various metabolic processes .

Pharmacokinetics

In silico pharmacokinetic studies have been performed on related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These studies can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for understanding its bioavailability .

Result of Action

Related compounds have shown significant anti-inflammatory activity , and some have exhibited cytotoxic activities through EGFR and PARP-1 inhibitions with apoptosis-induction in cancer cells .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of 2-(thiophen-2-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide on cells are diverse. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors . This can also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins . It can also affect its localization or accumulation.

Properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS2/c15-8(6-7-2-1-4-16-7)11-9-12-13-10-14(9)3-5-17-10/h1-2,4H,3,5-6H2,(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMBAEHSPWPCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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